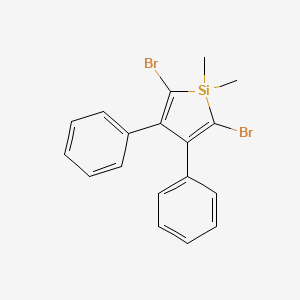

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole

説明

Abstract

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is a silole-based compound with a rigid five-membered ring structure incorporating silicon, bromine, methyl, and phenyl substituents. Its molecular architecture, crystallographic properties, and spectroscopic signatures provide critical insights into its electronic and steric configurations. This article systematically reviews the structural characterization of this compound, emphasizing bonding configurations, crystallographic data, and spectroscopic identification techniques.

Structural Characterization of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole

Molecular Architecture and Bonding Configurations

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole (C₁₈H₁₆Br₂Si) features a silole ring (silacyclopenta-2,4-diene) with a silicon atom at the 1-position, flanked by two methyl groups. Bromine substituents occupy the 2- and 5-positions, while phenyl groups are attached to the 3- and 4-carbons of the ring. The silole ring exhibits partial aromaticity due to conjugation between the sp²-hybridized silicon and adjacent carbons, stabilized by the planar geometry of the ring.

The bonding configuration involves:

- Silicon-centered bonding : The silicon atom adopts sp² hybridization, forming σ-bonds with adjacent carbons and methyl groups.

- Conjugated π-system : Aromatic delocalization occurs across the silole ring, with alternating single and double bonds.

- Steric interactions : Bulky phenyl groups at positions 3 and 4 create steric hindrance, influencing molecular packing in crystalline states.

Table 1: Key molecular parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₁₆Br₂Si | |

| Molecular weight | 420.22 g/mol | |

| Melting point | 161–165°C |

Crystallographic Data Analysis

X-ray crystallography reveals the compound’s molecular geometry and intermolecular interactions. Key findings include:

- Planar silole ring : The silole ring adopts a nearly planar conformation, with bond lengths consistent with partial aromaticity (C–C: ~1.38–1.43 Å, C–Si: ~1.89 Å).

- Substituent orientation :

- Crystal packing : Weak van der Waals interactions and Br···π interactions dictate a herringbone-like packing pattern, as observed in related siloles.

Table 2: Bond lengths and angles (selected)

| Bond/angle | Value (Å/°) | Source |

|---|---|---|

| C–Si (silole ring) | 1.89 | |

| C–C (ring double bonds) | 1.38–1.43 | |

| C–Br (bromine substituents) | 1.93–1.96 |

Spectroscopic Identification Techniques

Spectroscopic methods confirm the compound’s structure and electronic properties:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃) :

- ¹³C NMR (CDCl₃) :

Table 3: NMR assignments

| Nucleus | δ (ppm) | Assignment | Source |

|---|---|---|---|

| ¹H | 0.8–1.0 | Si–CH₃ | |

| ¹H | 6.9–7.4 | Aromatic (silole + phenyl) | |

| ¹³C | 120–140 | Silole sp² carbons | |

| ¹³C | 145–155 | Silole quaternary carbons |

Mass Spectrometry and Elemental Analysis

特性

IUPAC Name |

2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Br2Si/c1-21(2)17(19)15(13-9-5-3-6-10-13)16(18(21)20)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVXIPAEFXBVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C(=C(C(=C1Br)C2=CC=CC=C2)C3=CC=CC=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471243 | |

| Record name | Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686290-22-2 | |

| Record name | Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Synthesis of Dimethylbis(phenylethynyl)silane

The precursor dimethylbis(phenylethynyl)silane is synthesized through a nucleophilic substitution reaction. Dichlorodimethylsilane (Cl₂Si(CH₃)₂) reacts with phenylethynyllithium (C₆H₅C≡CLi) in anhydrous tetrahydrofuran (THF) at −70°C under inert argon atmosphere. Phenylethynyllithium is generated in situ by treating phenylacetylene with n-butyllithium (n-BuLi). The reaction proceeds quantitatively, yielding dimethylbis(phenylethynyl)silane as a stable intermediate:

$$

\text{Cl}2\text{Si(CH}3\text{)}2 + 2 \text{C}6\text{H}5\text{C≡CLi} \rightarrow \text{(C}6\text{H}5\text{C≡C)}2\text{Si(CH}3\text{)}2 + 2 \text{LiCl}

$$

Key Conditions:

Step 2: Reductive Cyclization and Bromination

The second step involves intramolecular reductive cyclization of dimethylbis(phenylethynyl)silane to form the silole core, followed by bromination. Lithium naphthalenide (LiC₁₀H₈), a strong reducing agent, facilitates cyclization by transferring electrons to the alkynyl groups. Subsequent treatment with anhydrous zinc chloride (ZnCl₂) and N-bromosuccinimide (NBS) introduces bromine atoms at the 2,5-positions.

Experimental Protocol:

- Lithium Naphthalenide Preparation: Lithium metal (0.53 g, 75.6 mmol) and naphthalene (10.12 g, 79.0 mmol) are stirred in THF (50 mL) under argon for 3 hours.

- Cyclization: A solution of dimethylbis(phenylethynyl)silane (4.37 g, 16.8 mmol) in THF (120 mL) is added dropwise to lithium naphthalenide at −10°C.

- Bromination: Anhydrous ZnCl₂ (11.45 g, 84.0 mmol) in THF (70 mL) is introduced, followed by NBS (22.4 g, 126 mmol). The mixture warms to room temperature, yielding 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole as a white-to-yellow crystalline solid.

Characterization Data:

| Property | Value | Source |

|---|---|---|

| Melting Point | 161–165°C | |

| Purity (GC) | >98.0% | |

| Solubility | Toluene, THF, CHCl₃ | |

| Molecular Weight | 420.22 g/mol |

Alternative Pathways and Modifications

Grignard Metathesis Polymerization (GRIM)

While primarily used for polymerizing 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole into poly(silole)s, GRIM offers insights into monomer handling. The "turbo-Grignard" reagent (i-PrMgCl·LiCl) facilitates magnesium-halogen exchange, activating the dibromosilole for nickel-catalyzed chain growth. Although this method focuses on polymer synthesis, it underscores the monomer’s stability under rigorous conditions.

Reaction Scheme:

$$

\text{3a (dibromosilole)} + i\text{-PrMgCl·LiCl} \xrightarrow{\text{Ni(dppp)Cl}_2} \text{Polymer 4a}

$$

Key Observations:

- The dibromosilole monomer remains intact at room temperature in THF.

- Nickel catalysis ([Ni(dppp)Cl₂]) ensures controlled polymerization without degrading the silole core.

Critical Analysis of Synthetic Challenges

Sensitivity to Light and Heat

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole degrades under prolonged light exposure or elevated temperatures, necessitating storage at 0–10°C in amber vials. The bromine substituents increase susceptibility to radical reactions, complicating long-term storage.

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate) is employed to isolate the compound, followed by recrystallization from toluene. GC-MS and ¹H/¹³C/²⁹Si NMR validate structural integrity.

Industrial-Scale Production Considerations

TCI America and VWR list the compound at commercial scales (1–5 g), reflecting optimized laboratory protocols. Pricing (€198–631 per gram) correlates with the cost of lithium naphthalenide and anhydrous ZnCl₂.

Scalability Challenges:

- Lithium naphthalenide requires careful handling due to pyrophoricity.

- Bromination with NBS generates succinimide byproducts, necessitating efficient filtration.

化学反応の分析

Types of Reactions

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom or the substituents.

Cyclization Reactions: It can undergo further cyclization reactions to form more complex silole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Grignard Reagents: For substitution reactions, Grignard reagents (RMgX) are often employed.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield various alkyl or aryl silole derivatives, while oxidation reactions can produce silole oxides .

科学的研究の応用

Electronic Properties and Synthesis

The synthesis of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole typically involves a multi-step process starting from phenylacetylene and dichlorodimethylsilane. The final product is obtained through bromination using N-bromosuccinimide (NBS) as a brominating agent. The compound exhibits good solubility in common organic solvents such as chloroform and tetrahydrofuran, making it versatile for various applications.

Table 1: Synthesis Overview

| Step | Reaction | Reagents | Outcome |

|---|---|---|---|

| 1 | Reaction of phenylacetylene with dichlorodimethylsilane | n-butyllithium | Dimethyl-bis-phenylethynyl silane |

| 2 | Cyclization | Lithium naphthalenide | Formation of silole ring |

| 3 | Bromination | N-bromosuccinimide (NBS) | 2,5-Dibromo derivative |

Applications in Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is in the development of OLEDs. Its low-lying LUMO energy level facilitates efficient electron injection and transport within the device. The compound can be incorporated into polymers via palladium-catalyzed Sonogashira coupling reactions, enhancing the performance of OLED materials .

Case Study: OLED Performance Enhancement

In a study examining the incorporation of silole derivatives into OLEDs, it was found that devices utilizing polymers with 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole exhibited increased brightness and efficiency compared to those without the silole unit. The enhanced electron transport properties contributed to improved device performance.

Fluorescent Materials

The strong fluorescence exhibited by silole derivatives allows for their application in developing fluorescent sensors and imaging agents. This property is particularly useful in biological imaging and environmental sensing applications .

Table 2: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | ~500 nm |

| Quantum Yield | High |

| Solvent Dependence | Yes |

Other Optoelectronic Applications

Beyond OLEDs and fluorescent materials, 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole shows promise in organic field-effect transistors (OFETs) and organic solar cells. Research is ongoing to explore its full potential in these areas due to its favorable electronic properties .

Case Study: OFET Performance

A recent investigation into OFETs utilizing this compound demonstrated significant improvements in charge mobility when incorporated into the active layer. The results indicated that devices with silole-based materials outperformed traditional organic semiconductors.

作用機序

The mechanism by which 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole exerts its effects involves interactions with molecular targets such as electron-rich or electron-deficient species. The bromine atoms and phenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include electron transfer processes and coordination with metal ions .

類似化合物との比較

Comparison with Structurally Similar Silole Derivatives

2,5-Dibromo-1,1,3,4-tetraphenylsilole (CAS 200068-36-6)

- Structure : C₂₈H₂₀Br₂Si (molecular weight: 544.35) replaces the 3,4-phenyl groups with additional phenyl substituents.

- Properties: Higher molecular weight and steric bulk due to four phenyl groups. Melting point: 169°C .

2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole (CAS 866769-99-5)

- Structure : C₃₀H₂₄Br₂Si (molecular weight: 572.42) features brominated biphenyl groups at the 2,5-positions.

- Properties: Enhanced π-conjugation due to extended biphenyl substituents. Solubility: Dissolves in THF and CHCl₃; used in high-efficiency OLED emissive layers . Photoluminescence Quantum Yield (PLQY): Not explicitly reported, but biphenyl groups likely improve emissive properties compared to non-brominated analogs.

2,5-Di-3-biphenyl-1,1-dimethyl-3,4-diphenylsilole (PPSPP)

- Structure : Replaces bromines with biphenyl groups.

- Properties :

2,5-Bis(6,8-2,2′-bipyridyl)-1,1-dimethyl-3,4-diphenylsilole (PyPySPyPy)

- Structure : Incorporates bipyridyl groups instead of bromines.

- Properties :

- Electron Mobility: 2 × 10⁻⁴ cm²/V·s, two orders of magnitude higher than Alq₃ (a common OLED material) .

- Stability: Air-stable electron transport due to low-lying LUMO (-3.1 eV) from σ–π conjugation in the silole ring .

- Trade-off: Lower PLQY compared to PPSPP, highlighting the inverse relationship between charge transport and emissive efficiency .

Comparative Data Table

Key Research Findings

- Electronic Properties : Bromine substituents in 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole lower the LUMO energy, enhancing electron affinity for charge transport. However, bulky phenyl groups in tetraphenyl analogs reduce crystallinity, limiting device performance .

- Structure-Property Relationships: Bromine vs. Phenyl vs. Biphenyl: Extended conjugation in biphenyl derivatives (e.g., PPSPP) increases PLQY but reduces mobility due to steric hindrance .

- Thermal Stability : Siloles with methyl groups (e.g., 1,1-dimethyl) exhibit higher thermal decomposition temperatures (>300°C), making them suitable for vacuum-deposited OLEDs .

生物活性

2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is a silole compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is C19H16Br2Si. The presence of bromine atoms and the dimethyl and diphenyl groups contribute to its unique reactivity and potential interactions with biological systems.

The biological activity of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells by generating ROS, which can lead to apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Cell Membrane Interaction : The hydrophobic nature of the silole structure allows it to integrate into cell membranes, potentially disrupting membrane integrity.

Biological Activities

Recent studies have indicated several biological activities associated with 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through ROS-mediated pathways .

- Antimicrobial Properties : Preliminary studies suggest that 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole possesses antimicrobial activity against certain bacterial strains. This is particularly relevant for developing new antibacterial agents .

Case Study 1: Anticancer Effects

A study investigated the effects of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism was linked to increased levels of ROS and subsequent activation of apoptotic pathways.

Case Study 2: Antimicrobial Activity

In a separate study focused on antimicrobial activity, 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole was tested against Staphylococcus aureus and Escherichia coli. The compound showed inhibitory effects with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole, and how do reaction conditions influence yield?

The compound is synthesized via intramolecular reductive cyclization of dimethyl-bis(phenylethynyl)silane using lithium naphthalenide, followed by bromination with N-bromosuccinimide (NBS) in the presence of ZnCl₂. Key steps include:

- Cyclization : Reaction of dimethyl-bis(phenylethynyl)silane with lithium naphthalenide at low temperatures (−30 °C) to form the silole core.

- Bromination : Treatment with NBS and ZnCl₂ in THF at 0 °C to introduce bromine at the 2,5-positions. Yield optimization (93%) requires precise stoichiometry, anhydrous conditions, and purification via vacuum filtration and crystallization in hexanes .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirms structure via distinct signals (e.g., δ 0.45 ppm for Si(CH₃)₂, aromatic protons at δ 6.93–7.91 ppm) .

- GC-MS : Validates purity and retention times (e.g., tR = 11.55 min on Rtx®-5 column) .

- Solid-state 29Si CP/MAS NMR : Used to analyze silicon environments in crystalline forms .

Advanced Research Questions

Q. How do the electronic properties of this silole derivative enable its use in organic electronics?

The compound’s low-lying LUMO (−2.8 eV) arises from σ*-π* conjugation between silicon exocyclic bonds and the silole ring, enhancing electron affinity. This facilitates applications in:

- OLEDs : As an electron-transport layer, achieving mobilities up to 2×10⁻⁴ cm²/V·s, outperforming Alq₃ .

- Electrogenerated chemiluminescence : Stabilized radical anions enable efficient charge injection . DFT and time-dependent DFT studies correlate these properties with molecular geometry and intermolecular packing .

Q. What strategies are effective for functionalizing the brominated positions to tailor optoelectronic properties?

The 2,5-dibromo groups undergo Stille coupling with organostannanes (e.g., 2-(tributylstannyl)thiophene) using Pd₂(dba)₃ as a catalyst. This introduces π-extended substituents (e.g., thiophenes), shifting absorption maxima (λₐᵦₛ) from 320 nm to 450 nm and enhancing charge transport .

- Method : Reactions in anhydrous THF under argon, purified via column chromatography .

Q. What purification challenges arise during large-scale synthesis, and how are they mitigated?

Q. How can contradictions between theoretical predictions and experimental photoluminescence data be resolved?

While DFT predicts similar LUMO geometries for silole derivatives, experimental photoluminescence quantum yields (PLQY) vary significantly (e.g., 3% vs. 97% in solid films). This discrepancy arises from:

- Solid-state packing : Aggregation-induced emission (AIE) enhances PLQY in tightly packed structures.

- Exciplex formation : Interaction with hole-transport materials (e.g., TPD) quenches emission in certain configurations . Correlated studies using X-ray crystallography and time-resolved spectroscopy are recommended to resolve these effects .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。